molecular formula C4H7ClF2O B14743660 1-Chloro-1,1-difluorobutan-2-ol CAS No. 6301-92-4

1-Chloro-1,1-difluorobutan-2-ol

Cat. No.: B14743660
CAS No.: 6301-92-4
M. Wt: 144.55 g/mol
InChI Key: BWINHBCYBHXWQT-UHFFFAOYSA-N
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Description

1-Chloro-1,1-difluorobutan-2-ol is an organic compound with the molecular formula C4H7ClF2O It is a halogenated alcohol, characterized by the presence of chlorine and fluorine atoms attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-1,1-difluorobutan-2-ol can be synthesized through several methods. One common approach involves the chlorination and fluorination of butanol derivatives. For example, starting with 1-chlorobutane, the compound can be fluorinated using anhydrous hydrogen fluoride in the presence of a catalyst to introduce the fluorine atoms . The reaction conditions typically involve controlled temperatures and pressures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and fluorination processes. These processes are designed to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced separation techniques helps in achieving high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1,1-difluorobutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted butanol derivatives .

Scientific Research Applications

1-Chloro-1,1-difluorobutan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-chloro-1,1-difluorobutan-2-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-1,1-difluorobutan-2-ol is unique due to its specific combination of chlorine and fluorine atoms on a butanol backbone. This structure imparts unique chemical reactivity and physical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

6301-92-4

Molecular Formula

C4H7ClF2O

Molecular Weight

144.55 g/mol

IUPAC Name

1-chloro-1,1-difluorobutan-2-ol

InChI

InChI=1S/C4H7ClF2O/c1-2-3(8)4(5,6)7/h3,8H,2H2,1H3

InChI Key

BWINHBCYBHXWQT-UHFFFAOYSA-N

Canonical SMILES

CCC(C(F)(F)Cl)O

Origin of Product

United States

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